4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a morpholinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and hydroxylation.
Morpholinylsulfonyl Group Addition: The morpholinylsulfonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the brominated hydroxyphenyl compound and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted benzamides with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inflammation, cancer cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the morpholinylsulfonyl group, which may result in different chemical properties and biological activities.
N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
4-bromo-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the hydroxyphenyl group, which may influence its solubility and chemical behavior.
Uniqueness
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the combination of its bromine atom, hydroxyphenyl group, and morpholinylsulfonyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
CAS No. |
312274-99-0 |
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Molecular Formula |
C17H17BrN2O5S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
InChI Key |
OIHHFYDRYVZMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |
Origin of Product |
United States |
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